(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Description
Historical Evolution of Thienopyridine-Based Pharmacophores
The exploration of thieno[2,3-b]pyridines began with their identification as bioisosteric analogs of purines, leveraging structural similarities to adenine for kinase inhibition. Early work in the 1990s focused on synthesizing halogenated pyridine-thiophene hybrids, as demonstrated by Wilson’s foundational studies on ketene dithioacetal intermediates. A pivotal advancement occurred in 2011 when Pevet et al. identified a 3-amino-thieno[2,3-b]pyridine derivative through high-throughput screening (HTS) as a potent c-Src tyrosine kinase inhibitor, showcasing IC₅₀ values below 100 nM. This discovery validated the scaffold’s applicability in oncology and spurred derivative optimization campaigns.
Subsequent research diversified therapeutic applications. Binsaleh et al. synthesized cyclooctyl- and cycloheptyl-substituted thieno[2,3-b]pyridines, achieving 80–95% inhibition of ADP-induced platelet aggregation at 10 μM concentrations—surpassing clopidogrel’s efficacy. Parallel efforts by Cruzalegui et al. utilized X-ray crystallography to map ligand interactions within ATP-binding pockets, revealing critical hydrogen bonds between the 3-amino group and kinase backbone residues. These studies collectively established structure-activity relationship (SAR) principles guiding substitutions at the 4-, 6-, and 2-positions.
Structural Significance of 3-Amino-4,6-Diphenyl Substitution Patterns
The 3-amino-4,6-diphenyl configuration in (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone confers three key pharmacological advantages:
Amino Group Coordination : The 3-amino moiety mimics adenine’s N1 position, forming bidirectional hydrogen bonds with kinase hinge regions. Molecular dynamics simulations indicate this group contributes 30–40% of total binding energy in c-Src complexes.
Aromatic Stacking Interactions : 4,6-Diphenyl substitutions create a planar aromatic system that stabilizes π-π interactions with hydrophobic kinase subdomains. Comparative studies show dip
Properties
Molecular Formula |
C26H17ClN2OS |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C26H17ClN2OS/c27-19-13-11-18(12-14-19)24(30)25-23(28)22-20(16-7-3-1-4-8-16)15-21(29-26(22)31-25)17-9-5-2-6-10-17/h1-15H,28H2 |
InChI Key |
AHBKPFBBTKQWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
Ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate (2a ) serves as a common starting material. Reaction with hydrazine hydrate yields intermediates capable of undergoing cyclization.
Cyclization Conditions
Heating the precursor in ethanolic sodium ethoxide at reflux induces cyclization. For example, compound 2a cyclizes to form the thieno[2,3-b]pyridine scaffold under these conditions.
Table 1: Cyclization Reaction Parameters
Introduction of the 4-Chlorophenyl Methanone Group
The methanone moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
A 4-chlorobenzoyl chloride reacts with the thieno[2,3-b]pyridine core in the presence of Lewis acids (e.g., AlCl₃). This method is effective for attaching aryl ketones to electron-rich heterocycles.
Nucleophilic Acyl Substitution
Alternatively, a bromoacetyl intermediate (7a ) is prepared by treating 2-(4-acetylphenoxy)-N-arylacetamide with N-bromosuccinimide (NBS). Subsequent reaction with the thieno[2,3-b]pyridine thiolate forms the methanone linkage.
Table 2: Methanone Group Installation
| Method | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | 4-Cl-C₆H₄COCl | AlCl₃ | DCM | 68 |
| Nucleophilic Substitution | BrCH₂CO-C₆H₄-4-Cl | Piperidine | Ethanol | 75 |
Installation of Diphenyl Substituents
The 4,6-diphenyl groups are introduced via Suzuki-Miyaura cross-coupling. Halogenated intermediates (e.g., 4-bromo-6-chlorothieno[2,3-b]pyridine) react with phenylboronic acid under palladium catalysis.
Table 3: Suzuki Coupling Parameters
Amination at the 3-Position
The amino group is introduced via:
Table 4: Amination Methods
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Nitro Reduction | SnCl₂, HCl | Reflux, 4 h | 78 |
| Direct Amination | NH₃ (aq) | 100°C, 12 h | 65 |
Optimization Challenges
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., NaOEt) favors the desired regiochemistry.
-
Steric Hindrance : The diphenyl groups necessitate prolonged reaction times and elevated temperatures for coupling steps.
-
Purification : Silica gel chromatography is critical due to the compound’s low solubility in common solvents.
Characterization and Analytical Data
The final product is characterized by:
-
IR Spectroscopy : N-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹.
-
¹H NMR : Aromatic protons between δ 7.2–8.1 ppm, NH₂ at δ 5.8–6.2 ppm.
Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The amino, diphenyl, and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thienopyridine compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Screening
- Tested Organisms : The compound was evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans.
- Results : The minimum inhibitory concentration (MIC) values indicated strong activity against the tested pathogens. For instance, MIC values for certain strains were reported as low as 6.25 µg/mL, showcasing its potential as an effective antimicrobial agent .
Acetylcholinesterase Inhibition
Another significant application of this compound is its role as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotective Effects
- Research Findings : Studies have shown that derivatives of this compound exhibit neuroprotective effects alongside their acetylcholinesterase inhibitory activity. These findings suggest potential therapeutic applications in managing Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Key Insights
- Substituent Effects : Variations in substituents on the thieno[2,3-b]pyridine core significantly influence both antimicrobial and acetylcholinesterase inhibitory activities. For example, the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy .
| Compound Structure | Antimicrobial Activity | Acetylcholinesterase Inhibition |
|---|---|---|
| (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | High (MIC < 10 µg/mL) | Moderate to high inhibition |
| Variants with different substituents | Varies (dependent on substituent) | Varies (dependent on substituent) |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthesis Protocol
- Starting Materials : Key precursors include thieno[2,3-b]pyridine derivatives and chlorophenyl ketones.
- Reaction Conditions : The synthesis typically employs microwave-assisted reactions to enhance efficiency and yield.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription .
Comparison with Similar Compounds
Substituent Variations in the Thienopyridine Core
Modifications to the substituents at positions 4 and 6 significantly alter physicochemical and biological properties:
*Estimated based on molecular formula C₂₆H₁₇ClN₂OS.
Key Observations :
Spectral and Physical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is observed at ~1667 cm⁻¹, consistent with similar methanone derivatives . Amino group vibrations (~3430 cm⁻¹) are also characteristic .
- Melting Points : Derivatives with bulkier substituents (e.g., diphenyl) exhibit higher melting points. For example, a related diphenyl analog (compound 9'd) melts at 229–231°C , while dimethyl analogs typically have lower melting points .
Biological Activity
The compound (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone belongs to a class of thieno[2,3-b]pyridine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[2,3-b]pyridine core substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. The specific compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
-
Cytotoxicity Studies :
- In vitro assays showed that the compound induced apoptosis in MDA-MB-231 and MCF-7 cell lines with IC50 values in the low micromolar range (0.05 µM after 24 hours) .
- Metabolic profiling indicated alterations in glycolysis and lipid metabolism in treated cells, suggesting a shift towards glucose metabolism that may contribute to its anticancer effects .
- Mechanism of Action :
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives have also been reported to exhibit antimicrobial properties.
- Activity Against Pathogens :
- Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death .
- Comparative studies indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, making it a candidate for further development .
Case Study 1: Anticancer Efficacy
In a controlled study focusing on breast cancer models, this compound was administered to mice with implanted tumors. Results showed a significant reduction in tumor volume compared to control groups receiving placebo treatments.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
This study underscores the potential of this compound as an effective therapeutic agent against specific cancer types.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against various bacterial strains. The results demonstrated notable inhibition zones indicating effective antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound could serve as a basis for new antimicrobial therapies.
Q & A
Q. What are the optimal synthetic routes for preparing (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone?
The synthesis typically involves a multi-step condensation reaction between a thienopyridine precursor (e.g., 3-amino-4,6-diphenylthieno[2,3-b]pyridine) and 4-chlorobenzoyl chloride under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction efficiency .
- Base choice : K₂CO₃ or NaH facilitates deprotonation and acylation .
- Temperature control : Reactions often proceed at room temperature or under reflux (60–80°C) to balance yield and side-product formation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity patterns. For example, the 4-chlorophenyl ketone resonance appears at δ ~7.8 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 364.8 for [M+H]⁺) .
- FT-IR : Detects the carbonyl stretch (~1680 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹) .
- Elemental analysis : Ensures stoichiometric C/H/N/S/Cl ratios .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening should focus on:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits to quantify IC₅₀ values .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts to assess selectivity .
Advanced Research Questions
Q. How can regioisomer formation be minimized during synthesis?
Regioisomers arise from competing acylation at alternative amino or thiophene positions. Mitigation strategies include:
- Directed metalation : Use lithiation (e.g., LDA) at the 2-position of the thienopyridine core to enhance site selectivity .
- Protecting groups : Temporarily block the 3-amino group with tert-butoxycarbonyl (Boc) before acylation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on electron density maps .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may stem from poor solubility or metabolic instability. Methodological approaches include:
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoemulsion formulations .
- Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify degradation products (e.g., dechlorination or glucuronidation) .
- Orthogonal assays : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic development?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the amino group to enhance bioavailability .
- CYP450 inhibition studies : Use human liver microsomes to identify metabolic hotspots and guide structural modifications (e.g., fluorination) .
- Plasma protein binding assays : Equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
Structure-Activity Relationship (SAR) Studies
Q. How can systematic SAR studies be designed for this compound?
- Functional group variation : Synthesize analogs with substituents like:
| Substituent Position | Modifications | Biological Impact |
|---|---|---|
| 4-Chlorophenyl | Replace Cl with F, CF₃, or OMe | Alters kinase selectivity |
| 3-Amino | Acylation or alkylation | Modulates solubility and target binding |
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to quantify binding affinity to target proteins .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses and guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
